N-三氟乙酰-L-半胱氨酸甲酯

描述

Synthesis Analysis

N-Trifluoroacetyl-L-cysteine methyl ester and similar derivatives are synthesized through various chemical reactions, focusing on esterification and protection-deprotection strategies. The synthesis involves the condensation of protected amino acids with esters under controlled conditions to yield the desired product with high specificity and yield. For example, the synthesis of N-trifluoroacetyl derivatives of amino acids using sulfonated polystyrene resin as a catalyst has been reported, demonstrating improved yields of the derivatives (Saroff & Karmen, 1960).

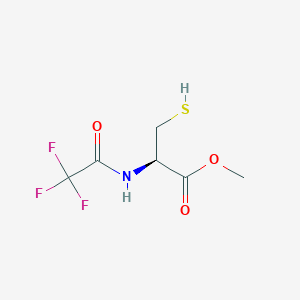

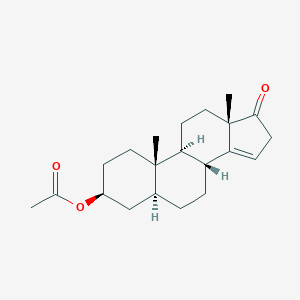

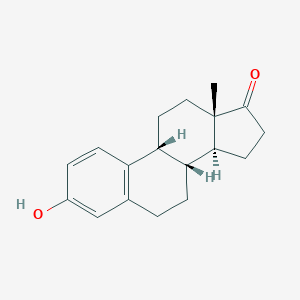

Molecular Structure Analysis

The molecular structure of N-Trifluoroacetyl-L-cysteine methyl ester is characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding its chemical behavior and reactivity.

Chemical Reactions and Properties

N-Trifluoroacetyl-L-cysteine methyl ester undergoes various chemical reactions, reflecting its reactivity and functional group chemistry. It participates in cycloaddition reactions, showcasing its reactivity with different nucleophiles and electrophiles under suitable conditions (Osipov, Kolomiets, & Fokin, 1988). These reactions are pivotal in synthesizing more complex molecules and understanding the compound's chemical properties.

Physical Properties Analysis

The physical properties of N-Trifluoroacetyl-L-cysteine methyl ester, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its use in chromatographic separation techniques and as a stationary phase in gas chromatography for the enantiomeric separation of amino acids (Parr & Howard, 1972).

Chemical Properties Analysis

The chemical properties of N-Trifluoroacetyl-L-cysteine methyl ester, such as acidity, basicity, and reactivity towards various reagents, are key to its applications in synthesis and analytical chemistry. Its reactivity with xenon difluoride, leading to the fluorination of sulfur-containing amino acids, highlights its potential as a versatile reagent in organic synthesis (Huang et al., 1990).

科学研究应用

硫含氨基酸的氟化:

- Huang等人(1990年)描述了氟氙与半胱氨酸衍生物(包括S-甲基-N-三氟乙酰-L-半胱氨酸甲酯)的反应。该研究调查了氟化产物及其性质,通过核磁共振光谱鉴定(Huang et al., 1990)。

受体拓扑结构的探测:

- Villeneuve等人(1993年)讨论了红血球和蓝血球N-乙酰-S-p-甲基苄基-β-苯基-DL-半胱氨酸甲酯的合成和分离成它们的N-三氟乙酰衍生物。这项研究突出了这些化合物在探测阿片受体位点中的潜力(Villeneuve等人,1993年)。

γ-谷氨酰二肽的制备:

- Carson和Wong(1974年)讨论了硫含氨基酸的γ-L-谷氨酰二肽的制备,包括S-甲基-N-三氟乙酰-L-半胱氨酸甲酯。这些化合物是通过缩合特定二肽二乙酯制备的(Carson & Wong,1974年)。

氨基酸和二肽酯的三氟乙酰化:

- Tesch和Schulz(1981年)使用N-三氟乙酰-聚酰胺66对氨基酸和二肽酯进行三氟乙酰化,讨论了这种聚合物试剂与低分子三氟乙酰化试剂相比的优点和局限性。该方法可以将氨基酸甲酯混合物转化为N-三氟乙酰衍生物(Tesch & Schulz, 1981)。

硫含氨基酸吸附研究:

- Gavrilova等人(1986年)进行了一项气相色谱-质谱研究,研究了硫和羟基含氨基酸的三氟乙酰甲酯,包括半胱氨酸,使用石墨化热碳黑作为吸附剂。该研究确定了这些氨基酸衍生物在表面上的亨利常数和初始差分吸附热(Gavrilova et al., 1986)。

血红蛋白中烷基化氨基酸的定量:

- Bailey等人(1980年)开发了一种使用气相色谱-化学电离质谱法测定大鼠和人类血红蛋白中S-甲基-L-半胱氨酸的方法,利用S-甲基-半胱氨酸的对映体作为它们的N-三氟乙酰正丁酯衍生物。该研究突出了该方法在生物样本中检测这些化合物的敏感性和特异性(Bailey et al., 1980)。

属性

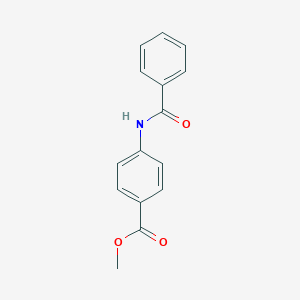

IUPAC Name |

methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGSQMAKRLENER-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)